molecular formula C17H24F3N3O B10904182 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B10904182
M. Wt: 343.4 g/mol
InChI Key: XOMQACYEAINUNL-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide is a complex organic compound featuring a unique bicyclic structure combined with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and ethylene, followed by functionalization to introduce the ethyl group.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, followed by introduction of the trifluoromethyl and methyl groups.

    Coupling of the two moieties: The final step involves coupling the bicyclo[2.2.1]heptane derivative with the pyrazole derivative using appropriate coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the coupling steps.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure can provide rigidity, which is often beneficial in binding interactions.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The bicyclic structure could provide a rigid framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide: Similar structure but lacks the methyl group on the pyrazole ring.

    N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-methyl-1H-pyrazol-1-yl]propanamide: Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of both the trifluoromethyl and methyl groups on the pyrazole ring, combined with the bicyclic structure, makes N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of N-[1-(bicyclo[221]hept-2-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H24F3N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C17H24F3N3O/c1-9-6-15(17(18,19)20)22-23(9)11(3)16(24)21-10(2)14-8-12-4-5-13(14)7-12/h6,10-14H,4-5,7-8H2,1-3H3,(H,21,24)

InChI Key

XOMQACYEAINUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC(C)C2CC3CCC2C3)C(F)(F)F

Origin of Product

United States

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